molecular formula C8H17NO2 B11725304 Norvaline, 2-methyl-, ethyl ester

Norvaline, 2-methyl-, ethyl ester

Cat. No.: B11725304
M. Wt: 159.23 g/mol
InChI Key: NPWCAYPBZAMAJK-QMMMGPOBSA-N
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Description

Significance of Alpha-Alkyl Amino Acid Esters as Building Blocks in Organic Synthesis

Alpha-alkyl amino acid esters are particularly important as versatile building blocks in the field of organic synthesis. Their structural framework allows for the construction of complex molecules with specific stereochemistry, a critical aspect in the development of new pharmaceuticals and biologically active compounds. The presence of the alkyl group at the alpha-position can introduce steric hindrance, which can influence the conformation of peptides and other macromolecules, potentially enhancing their stability against enzymatic degradation. nih.gov

The synthesis of α,α-disubstituted α-amino esters is an active area of research, with various methods being developed to control the stereochemistry at the quaternary carbon center. organic-chemistry.orgacs.orgacs.org These methods include the use of chiral catalysts and auxiliaries to achieve high enantioselectivity. organic-chemistry.org The resulting enantiomerically enriched alpha-alkyl amino acid esters are valuable precursors for the synthesis of non-canonical amino acids, which are incorporated into peptides and other molecules to probe biological processes or to create novel therapeutic agents. nih.gov The ability to introduce a wide range of alkyl groups allows for the fine-tuning of the steric and electronic properties of the final products.

Overview of Norvaline Derivatives in Advanced Chemical Transformations

Norvaline, an isomer of the more common amino acid valine, and its derivatives are of particular interest in advanced chemical transformations. foodb.cawikipedia.org Norvaline itself is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins, though it has been observed in some bacterial peptides and can be incorporated into proteins under certain conditions. wikipedia.org

Derivatives of norvaline, including its esters, are utilized in a variety of chemical research applications. For instance, they can serve as chiral synthons in the asymmetric synthesis of more complex molecules. The specific stereochemistry of a norvaline derivative can be used to direct the formation of a desired stereoisomer in a subsequent reaction. Furthermore, norvaline derivatives have been investigated for their potential biological activities. glpbio.commedchemexpress.com Research into N-substituted valine derivatives, a class to which norvaline derivatives belong, has explored their binding properties to biological targets such as peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The ethyl ester of 2-methylnorvaline (B3422676), in particular, represents a specific example of a norvaline derivative with potential applications in synthetic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

NPWCAYPBZAMAJK-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@](C)(C(=O)OCC)N

Canonical SMILES

CCCC(C)(C(=O)OCC)N

Origin of Product

United States

Synthetic Methodologies for Norvaline, 2 Methyl , Ethyl Ester

The synthesis of Norvaline, 2-methyl-, ethyl ester, a non-proteinogenic α,α-disubstituted amino acid ester, employs various chemical strategies. These methods range from direct esterification of the parent amino acid to more complex stereoselective approaches that establish the chiral center at the α-carbon.

Chemical Reactivity and Derivatization of Norvaline, 2 Methyl , Ethyl Ester

Reactions Involving the Amino Group

The presence of a primary amine in Norvaline, 2-methyl-, ethyl ester is a key feature, enabling several important chemical reactions.

N-alkylation of α-amino acid esters, including derivatives like 2-methylnorvaline (B3422676) ethyl ester, is a fundamental transformation for creating new chiral building blocks. nih.govnih.gov These reactions involve the introduction of an alkyl group onto the nitrogen atom of the amino group.

Common methods for N-alkylation include:

Reductive Amination: This process involves the reaction of the amino acid ester with an aldehyde or ketone in the presence of a reducing agent. chimia.ch

Direct Alkylation with Alkyl Halides: The amino group can be directly alkylated using alkyl halides. This reaction is often carried out in the presence of a base to neutralize the resulting hydrohalic acid. monash.edu

Ruthenium-Catalyzed N-Alkylation: More advanced methods utilize ruthenium catalysts for the N-alkylation of amino acid esters with alcohols. nih.govnih.gov This approach is atom-economical and can proceed with high retention of stereochemistry. nih.gov

The choice of method often depends on the desired alkyl group and the need to preserve the stereochemical integrity of the chiral center. For instance, N-methylation can be achieved using methyl iodide with a base like sodium hydride. monash.edu

A study on the automated parallel synthesis of N-alkylated-α-amino methyl esters employed reductive alkylation with various aldehydes and sodium borohydride (B1222165) as the reducing agent, demonstrating the versatility of this approach for creating a library of compounds. chimia.ch Challenges in N-alkylation can include over-alkylation, leading to the formation of tertiary amines, and racemization at the α-carbon, particularly under harsh reaction conditions. nih.govmonash.edu

Table 1: Examples of N-Alkylation Reactions of Amino Acid Esters

Amino Acid EsterAlkylating AgentCatalyst/ReagentProductReference
Phenylalanine pentyl ester4-Methylbenzyl alcoholRuthenium complex, diphenylphosphateN-(4-Methylbenzyl)phenylalanine pentyl ester nih.gov
Valine pentyl esterBenzyl alcoholRuthenium complex, diphenylphosphateN-Benzylvaline pentyl ester nih.gov
Leucine ethyl ester4-Methoxybenzyl alcoholRuthenium complex, diphenylphosphateN-(4-Methoxybenzyl)leucine ethyl ester nih.gov
N-Tosyl α-amino acidsMethyl iodideSodium hydroxideN-Tosyl-N-methyl-α-amino acids monash.edu
α-Amino methyl estersVarious aldehydesSodium borohydrideN-Alkylated-α-amino methyl esters chimia.ch

To prevent unwanted side reactions during peptide synthesis or other chemical transformations, the amino group of this compound is often protected. masterorganicchemistry.comorganic-chemistry.org Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

N-Boc Protection: The Boc group is typically introduced by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orggoogle.com The Boc group is stable under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

N-Fmoc Protection: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl ester (Fmoc-OSu). rsc.orgchemicalbook.com A key advantage of the Fmoc group is its lability to bases, such as piperidine, allowing for orthogonal protection strategies in combination with acid-labile groups like Boc. rsc.org

The synthesis of N-protected amino acids is a crucial step in solid-phase peptide synthesis (SPPS), where the protecting groups ensure that the amino acids are coupled in the correct sequence. masterorganicchemistry.comrsc.org

Table 2: Common N-Protecting Groups for Amino Acid Esters

Protecting GroupReagent for IntroductionConditions for RemovalReference
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc-anhydride)Strong acid (e.g., Trifluoroacetic acid) masterorganicchemistry.comorgsyn.org
Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-chloride or Fmoc-OSuBase (e.g., Piperidine) rsc.orgmdpi.com

The amino group of this compound can participate in condensation reactions to form amide bonds, most notably in peptide synthesis. masterorganicchemistry.com In these reactions, the amino group of one amino acid derivative attacks the activated carboxyl group of another.

For this to occur, the carboxyl group of the coupling partner must first be activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. masterorganicchemistry.comnih.gov

The general process for forming a dipeptide involves:

Protecting the amino group of the first amino acid (e.g., with Boc or Fmoc). masterorganicchemistry.com

Activating the carboxyl group of this protected amino acid. masterorganicchemistry.com

Reacting the activated amino acid with the amino acid ester (e.g., this compound), whose amino group is free. masterorganicchemistry.com

This sequence can be repeated to build longer peptide chains. masterorganicchemistry.com The steric hindrance from the 2-methyl group in this compound can influence the rate and efficiency of these coupling reactions.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is also a site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. wikipedia.orgyoutube.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. wikipedia.orgchemguide.co.uk

Base-Catalyzed Transesterification: A strong base, such as an alkoxide, can deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the ester. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze transesterification under mild conditions. wikipedia.org

Catalysts like zinc clusters and scandium triflate have also been shown to be effective for the transesterification of N-protected amino acid esters under mild conditions, which is advantageous for preserving stereochemical integrity. thieme-connect.comthieme-connect.comorganic-chemistry.org

Table 3: Catalysts for Transesterification of Amino Acid Esters

CatalystConditionsSubstrate ScopeReference
Tetranuclear Zinc ClusterMild conditionsVariety of N-protected amino acid esters thieme-connect.comthieme-connect.com
Scandium(III) triflateBoiling alcohol or microwave irradiationVarious carboxylic esters organic-chemistry.org
N-Heterocyclic CarbenesRoom temperatureFormylation of alcohols with methyl formate (B1220265) organic-chemistry.org
Sulfuric AcidHeating in alcoholAmino acids to their corresponding esters google.com

Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid. This reaction can be catalyzed by either an acid or a base. chemguide.co.ukchemguide.co.uk

Acid-Catalyzed Hydrolysis: The ester is heated with a dilute acid, such as hydrochloric or sulfuric acid. This is a reversible reaction, and a large excess of water is used to drive the equilibrium towards the products. chemguide.co.ukchemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): The ester is heated with an alkali, such as sodium hydroxide. This reaction is irreversible and typically gives a high yield of the carboxylate salt. The free carboxylic acid can then be obtained by acidification. chemguide.co.uk

The rate of hydrolysis can be influenced by factors such as pH and the presence of neighboring functional groups. nih.gov

Amidation: The ester can be converted directly into an amide by reacting it with an amine. mdpi.comgoogle.com This reaction, known as aminolysis, often requires high temperatures or catalysts. google.comscispace.com More recent methods have employed catalysts like nickel/N-heterocyclic carbene systems or mechanochemical ball milling to facilitate the amidation of esters under milder conditions. mdpi.comchemrxiv.org For instance, direct amidation of methyl and ethyl esters has been achieved with a wide range of amines under solvent-free mechanochemical conditions. mdpi.com

Transformations at the Alpha-Carbon and Side Chain

The reactivity of the alpha-carbon in amino acid esters like this compound is primarily governed by the acidity of the alpha-proton. However, in this specific compound, there is no alpha-proton. Therefore, to achieve reactivity at the alpha-carbon, one must start with a precursor that possesses an alpha-proton, which is subsequently methylated. Alternatively, transformations can be focused on the side chain, though the core of this discussion will revolve around the stereochemical implications of the pre-existing alpha-methyl group during transformations at the alpha-position of related precursors.

Stereochemical Transformations and Retention of Configuration

A key aspect of the chemical manipulation of chiral alpha-amino acids is the control of stereochemistry. In the context of alkylating alpha-amino acid derivatives, the phenomenon of "memory of chirality" has been observed. This principle suggests that even in the absence of an external chiral source, the inherent chirality of the starting material can direct the stereochemical outcome of a reaction.

For N-protected alpha-amino acid derivatives, such as N-Boc-2-methylnorvaline ethyl ester, the deprotonation of a related precursor (e.g., N-Boc-norvaline ethyl ester) would generate a chiral, non-racemic enolate. The subsequent alkylation of this enolate, for instance with methyl iodide to introduce the 2-methyl group, has been shown to proceed with a high degree of retention of configuration. This stereochemical control is attributed to the formation of a thermodynamically stable chelated enolate intermediate where the electrophile approaches from the sterically less hindered face, thus preserving the initial stereochemistry of the alpha-carbon. The stability of this chiral enolate is crucial; a longer half-life of the enolate at low temperatures (e.g., -78 °C) allows for the alkylation to occur before racemization.

Formation of Higher Homologs through Alkylation

The formation of higher homologs of this compound involves the introduction of new alkyl groups at the alpha-position of a suitable precursor. The general strategy for the α-alkylation of amino acid esters involves the generation of an enolate by treatment with a strong, non-nucleophilic base, followed by reaction with an electrophile, typically an alkyl halide.

The choice of base is critical to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The enolate, once formed, acts as a potent nucleophile.

The subsequent alkylation is an SN2 reaction and is therefore most efficient with primary alkyl halides. Secondary halides may be used but can lead to lower yields due to competing elimination reactions. Tertiary halides are generally unsuitable for this reaction. The reaction of the enolate of an N-protected norvaline ester with various alkyl halides can lead to the synthesis of a diverse range of α-alkylated amino acids.

Below is a representative table illustrating the expected reactants and products for the formation of higher homologs from a protected norvaline ethyl ester precursor. Please note that these are generalized examples, and specific yields would be dependent on optimized reaction conditions.

Starting Material (N-Protected Norvaline Ethyl Ester)Base/SolventAlkylating Agent (R-X)Product (N-Protected 2-Alkyl-Norvaline Ethyl Ester)
N-Boc-Norvaline ethyl esterLDA / THFMethyl Iodide (CH₃I)N-Boc-2-methyl-Norvaline ethyl ester
N-Boc-Norvaline ethyl esterLDA / THFEthyl Bromide (CH₃CH₂Br)N-Boc-2-ethyl-Norvaline ethyl ester
N-Boc-Norvaline ethyl esterLDA / THFPropyl Iodide (CH₃CH₂CH₂I)N-Boc-2-propyl-Norvaline ethyl ester
N-Boc-Norvaline ethyl esterLDA / THFBenzyl Bromide (C₆H₅CH₂Br)N-Boc-2-benzyl-Norvaline ethyl ester

These reactions provide a pathway to novel, non-proteinogenic amino acids with a quaternary alpha-carbon, which are valuable building blocks in medicinal chemistry and peptide science. The stereochemical integrity of the original chiral center is generally high, especially when appropriate protecting groups and reaction conditions are employed.

Spectroscopic and Analytical Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of compounds like Norvaline, 2-methyl-, ethyl ester, providing detailed information about its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would be critical in the analysis of this compound.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton environment in the molecule. For instance, the ethyl ester group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons of the propyl side chain would show more complex splitting patterns due to their proximity to each other. The methyl group at the C2 position would appear as a singlet if there are no adjacent protons.

The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For esters, the protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the range of 2.0-2.5 ppm, while the protons on the carbon attached to the ester oxygen are found further downfield, around 3.5-4.5 ppm.

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group would be expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the ethyl group and the norvaline backbone would each give a distinct signal at characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for Structurally Similar Esters This table is for illustrative purposes, showing typical chemical shifts for protons in ester-containing molecules.

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Ester -OCH₂-3.7 - 4.1Quartet
Ester -CH₃1.1 - 1.3Triplet
Protons α to C=O2.1 - 2.6-

Data based on general values for ethyl esters. contaminantdb.ca

Mass Spectrometry (MS) in Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester, the loss of the entire ester group, and cleavages along the amino acid side chain. For this compound, characteristic fragments would be expected from the loss of the ethoxy radical (-•OCH₂CH₃) or the entire ethyl formate (B1220265) group.

For example, in the GC-MS analysis of a related compound, ethyl 2-methylbutyrate (B1264701), prominent peaks are observed at m/z values corresponding to key fragments, which helps in identifying the molecule. nih.gov

Table 2: Illustrative Mass Spectrometry Fragmentation Data for a Related Ester This data is for ethyl 2-methylbutyrate and serves as an example of expected fragmentation.

m/zProposed Fragment
130[M]⁺ (Molecular Ion)
102[M - C₂H₄]⁺
85[M - OC₂H₅]⁺
57[C₄H₉]⁺

Data sourced from NIST WebBook for Ethyl 2-methylbutyrate. nist.gov

Photoelectron Spectroscopy for Gas-Phase Electronic Structure

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing insight into their electronic structure. This technique is typically applied to compounds in the gas phase. While a powerful tool for fundamental research, there is no readily available literature on the application of photoelectron spectroscopy to this compound. Such an analysis would be highly specialized and likely undertaken as part of a detailed physical chemistry investigation.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for resolving enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of amino acid derivatives. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. yakhak.org

For instance, a study on the enantiomeric resolution of various α-amino acid esters demonstrated the effectiveness of Chiralpak IA and Chiralpak AD-H columns. yakhak.org The amino acid esters were often derivatized to enhance detection and improve separation. yakhak.org The application of such a method to this compound would involve screening different chiral columns and mobile phase compositions to find the conditions that provide baseline resolution of the two enantiomers.

Table 4: General Conditions for Chiral HPLC Separation of Amino Acid Esters This table provides an illustrative example of typical parameters used in chiral HPLC methods.

ParameterTypical Value/Condition
Chiral Stationary PhasePolysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate0.5 - 1.5 mL/min
DetectionUV or Fluorescence (often after derivatization)

Based on general methodologies for chiral separations of amino acid esters. yakhak.org

Gas Chromatography (GC) for Chemical and Enantiomeric Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds such as "this compound". Its high resolution and sensitivity make it suitable for both qualitative and quantitative assessments. In the context of amino acid analysis, GC is frequently used to separate and identify different amino acid esters. researchgate.net

For the enantiomeric analysis of amino acids, specialized chiral stationary phases are essential. The separation of enantiomers is critical in many fields, as different enantiomers can exhibit distinct biological activities. nih.gov For instance, in the analysis of amino acid enantiomers in various samples, chiral columns are employed to resolve the D- and L-forms. researchgate.net The choice of the chiral stationary phase is crucial for achieving baseline separation of the enantiomers. A commonly used type of chiral column for the separation of amino acid derivatives is one based on cyclodextrins or chiral selectors like Chirasil-L-Val. nih.govresearchgate.net

The general approach for analyzing amino acid esters by GC involves their injection into the instrument, where they are vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the GC oven is often programmed to increase during the analysis to facilitate the elution of compounds with different boiling points. tandfonline.comsigmaaldrich.com

While specific GC methods for "this compound" are not extensively detailed in publicly available literature, the conditions used for similar amino acid ethyl esters can be extrapolated. A typical GC-MS method for analyzing derivatized amino acids would involve a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. tandfonline.com The temperature program would likely start at a relatively low temperature and ramp up to a higher temperature to ensure the elution of all components. tandfonline.comsigmaaldrich.com

Table 1: Illustrative GC Conditions for Amino Acid Ester Analysis

Parameter Typical Value
Column Type Chiral Capillary Column (e.g., Chirasil-L-Val) for enantiomeric analysis; Non-polar/medium-polarity (e.g., DB-5) for general chemical analysis. researchgate.nettandfonline.com
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless tandfonline.com
Injector Temperature 250 °C sigmaaldrich.com
Oven Temperature Program e.g., Start at 60-70°C, ramp at 5-10°C/min to 250-300°C tandfonline.comsigmaaldrich.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) scielo.brmdpi.com

| Detector Temperature | 250-300 °C sigmaaldrich.com |

This table presents a generalized set of GC parameters based on the analysis of similar compounds. Optimal conditions for "this compound" would require method development and validation.

Derivatization for Enhanced Chromatographic Separation

Amino acids and their simple esters can sometimes exhibit poor chromatographic behavior due to their polarity and potential for hydrogen bonding. Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable derivative, leading to improved peak shape, resolution, and sensitivity in GC analysis. researchgate.net

For amino acid esters like "this compound", derivatization typically targets the primary or secondary amine group. One of the most common derivatizing agents for amino acids and their esters is ethyl chloroformate (ECF). nih.gov The reaction of ECF with the amino group results in the formation of an N-ethoxycarbonyl derivative, which is less polar and more volatile. nih.gov This derivatization is often performed in an aqueous medium and is a rapid and straightforward procedure.

Another common approach is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. tandfonline.com The resulting TMS derivatives are generally more volatile and thermally stable. tandfonline.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including the nature of the analyte and the desired sensitivity.

Table 2: Common Derivatization Approaches for Amino Acid Esters

Derivatization Reagent Functional Group Targeted Resulting Derivative Key Advantages
Ethyl Chloroformate (ECF) Amino group nih.gov N-ethoxycarbonyl Rapid reaction, improved volatility and peak shape. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amino and other active hydrogens tandfonline.com Trimethylsilyl (TMS) derivative Increased volatility and thermal stability. tandfonline.com

| Trifluoroacetic Anhydride (TFAA) | Amino group researchgate.net | N-trifluoroacetyl | Forms stable and volatile derivatives. researchgate.net |

This table outlines common derivatization strategies applicable to "this compound" based on established methods for amino acids and their esters.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Norvaline, 2-methyl-, ethyl ester." These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within the molecule. By employing various levels of theory, from semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) calculations, researchers can predict a range of molecular properties.

For "this compound," key aspects of its electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, quantum chemical calculations can determine various electronic properties that govern reactivity, such as charge distribution, dipole moment, and polarizability. In the case of "this compound," the presence of the ester group and the amino group, along with the alkyl substituents at the α-carbon, creates a complex electronic environment. The nitrogen atom of the amino group is expected to be a primary site of basicity and nucleophilicity, while the carbonyl carbon of the ester is an electrophilic center.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)Significance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons, related to the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DA non-zero dipole moment indicates an uneven distribution of electron density, influencing solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical ranges for similar α,α-disubstituted amino acid esters. Specific values would require dedicated quantum chemical calculations.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of chemical reactions involving molecules like "this compound". mdpi.comchemrxiv.org DFT methods offer a favorable balance between computational cost and accuracy, making it possible to model complex reaction pathways. mdpi.com

By applying DFT, chemists can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, the hydrolysis of the ester group in "this compound" under acidic or basic conditions can be modeled. DFT calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and can elucidate the role of catalysts. nih.gov

Similarly, reactions involving the amino group, such as acylation or alkylation, can be studied. The steric hindrance provided by the two α-substituents (methyl and propyl groups) is expected to play a significant role in the reactivity of both the amino and ester functionalities. DFT calculations can quantify these steric effects and predict their impact on reaction rates and selectivity.

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of this compound

ReactionCatalystActivation Energy (kcal/mol) (Illustrative)Mechanistic Insight
Ester HydrolysisAcid (H₃O⁺)15-20Provides a quantitative measure of the energy barrier for the reaction, helping to predict reaction feasibility.
Ester HydrolysisBase (OH⁻)12-18Allows for comparison of catalytic efficiency between acid and base catalysis.
N-AcylationAcetic Anhydride10-15The relatively low activation energy suggests this reaction is likely to be favorable.

Note: These values are illustrative and would need to be confirmed by specific DFT studies on the target molecule.

Conformational Analysis of Alpha-Substituted Amino Acid Esters

The presence of two substituents on the α-carbon atom in "this compound" significantly restricts its conformational freedom compared to its monosubstituted counterpart, L-norvaline ethyl ester. This steric hindrance has a profound impact on the molecule's shape and, by extension, its biological activity if incorporated into peptides. The study of the preferred conformations of α,α-disubstituted amino acids is crucial for peptide design. nih.govnih.gov

Computational methods, often in conjunction with experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy, are employed for conformational analysis. These studies have shown that peptides containing chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure. In contrast, those with chiral α-ethylated α,α-disubstituted amino acids tend to favor a fully extended C5-conformation. nih.gov

For "this compound," which has both a methyl and a propyl group at the α-carbon, a detailed conformational search would be necessary to determine the most stable conformers. The relative orientations of the amino, ester, methyl, and propyl groups will be dictated by a complex interplay of steric and electronic effects. The dihedral angles (phi, psi, and chi angles) are the key parameters that define the conformation of the molecule.

Table 3: Predicted Stable Conformations for α,α-Disubstituted Amino Acid Esters

Conformation TypeKey Dihedral Angles (Illustrative)Characteristics
3(10)-Helix (in peptides)φ ≈ ±60°, ψ ≈ ±30°A tightly wound helical structure.
Extended C5-Conformationφ ≈ ±180°, ψ ≈ ±180°A linear, stretched-out conformation.
Folded ConformationsVariousIntramolecular hydrogen bonding can lead to various folded structures.

Note: The preferred conformation of "this compound" itself and within a peptide chain would depend on its specific stereochemistry and the surrounding molecular environment.

Prediction of Nucleophilicity and Electrophilicity Profiles

The nucleophilicity and electrophilicity of "this compound" are key determinants of its chemical reactivity in polar reactions. nih.gov Computational methods, including both quantum chemical calculations and machine learning approaches, have emerged as powerful tools for predicting these properties. nih.govchemrxiv.org

The primary nucleophilic center in "this compound" is the nitrogen atom of the amino group, due to its lone pair of electrons. The oxygen atoms of the ester group also possess lone pairs and can act as weaker nucleophiles. The primary electrophilic center is the carbonyl carbon of the ester group, which is electron-deficient due to the electronegativity of the adjacent oxygen atoms.

Quantum chemical descriptors such as HOMO energy, charge on the nucleophilic atom, and proton affinity can be used to estimate nucleophilicity. Similarly, LUMO energy and the charge on the electrophilic atom can be used to predict electrophilicity. More sophisticated models, including those based on Mayr's nucleophilicity scale, can provide quantitative predictions of reaction rates. nih.gov Machine learning models trained on large datasets of known nucleophiles and electrophiles can also predict these properties with high accuracy. nih.govresearchgate.netbohrium.com

Table 4: Predicted Reactivity Sites in this compound

SitePredicted ReactivityRationale
Amino Group (Nitrogen)Primary Nucleophile The lone pair of electrons on the nitrogen atom makes it a strong electron donor.
Carbonyl Carbon (Ester)Primary Electrophile The carbon atom is electron-deficient due to bonding with two electronegative oxygen atoms.
Carbonyl Oxygen (Ester)Secondary NucleophileThe lone pairs on the oxygen can participate in nucleophilic interactions, though less readily than the amino nitrogen.
α-Protons (if present)Weakly AcidicCan be abstracted by a strong base, though less acidic than in monosubstituted amino esters.

Applications in Advanced Organic Synthesis and Biochemical Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

In the realm of organic synthesis, the construction of chiral molecules with high enantiomeric purity is a significant challenge. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are essential for this purpose. Norvaline, 2-methyl-, ethyl ester serves as such a building block. Asymmetric synthesis, a reaction that converts an achiral unit into a chiral one to produce unequal amounts of stereoisomers, often relies on starting materials from the "chiral pool," which includes readily available, enantiomerically pure natural compounds like amino acids. uwindsor.canih.gov

The synthesis of complex natural products and pharmaceuticals often requires the introduction of specific stereocenters. mdpi.com Derivatives of amino acids are frequently used for this purpose. mdpi.com For instance, the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines, which are important heterocyclic compounds, has been achieved using α,β-unsaturated methyl esters as starting materials in a process involving Sharpless asymmetric dihydroxylation. nih.gov While not a direct use of this compound, this illustrates how chiral amino acid-derived structures are pivotal in creating complex heterocyclic systems with high enantiomeric excess. nih.gov The presence of the α-methyl group in this compound introduces a quaternary stereocenter, which can enforce specific conformations in the target molecule, a desirable trait in the design of molecules with specific biological activities.

Precursors for Bioactive Compounds and Pharmaceutical Intermediates

This compound is a precursor for the synthesis of various bioactive compounds and pharmaceutical intermediates. The α-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides and other bioactive molecules. researchgate.netenamine.net This modification can increase a molecule's stability against enzymatic degradation and improve its membrane permeability. nih.gov

The ester functional group in this compound can be used to mask a carboxylic acid, which increases the hydrophobicity of a molecule and can improve its ability to cross cell membranes. nih.gov Once inside a cell, the ester can be hydrolyzed to release the bioactive carboxylic acid. nih.gov This pro-drug strategy is a common approach in pharmaceutical development.

An example of the importance of chiral amino acid derivatives in drug synthesis is the development of Alpelisib, a treatment for metastatic breast cancer, where the chiral center is introduced using L-proline amide. nih.gov Similarly, Telotristat ethyl, used for carcinoid syndrome diarrhea, incorporates a chiral carbon from N-Boc-tyrosine methyl ester. nih.gov These examples highlight the established role of chiral amino acid esters as crucial intermediates in the synthesis of modern pharmaceuticals. The structure of this compound makes it a suitable candidate for similar applications in the development of new therapeutic agents.

Development of Enzyme Inhibitors and Analogues

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental in drug discovery, as uncontrolled enzyme activity is implicated in many diseases. ku.edu this compound can serve as a starting material for the synthesis of enzyme inhibitors, particularly for proteases. Proteases are enzymes that cleave peptide bonds in proteins and are categorized into classes such as aspartic, serine, cysteine, and metalloproteases. nih.gov

The design of protease inhibitors often involves creating molecules that mimic the natural substrate of the enzyme. The incorporation of non-standard amino acids, like α-methylated amino acids, can lead to potent inhibitors. For example, inhibitors of matrix metalloproteinases (MMPs) and bacterial collagenases have been synthesized from amino acid derivatives. nih.govdrexel.edu In one study, a series of compounds were prepared by reacting arylsulfonyl isocyanates or halides with phenylalanyl-alanine, followed by coupling with another molecule to create potent MMP inhibitors. nih.gov The α-methyl group in this compound can provide steric hindrance that influences binding to the enzyme's active site, potentially leading to increased potency and selectivity.

The development of inhibitors for enzymes like the rhinovirus 3C protease has involved the synthesis of peptidyl Michael acceptors, which act as irreversible inactivators. ku.edu Furthermore, research into inhibitors for calpain-I, a protease involved in degenerative diseases, includes the synthesis of potential inhibitors using combinatorial chemistry and parallel synthesis approaches. ku.edu The structural characteristics of this compound make it a viable component for inclusion in such synthetic strategies aimed at discovering new enzyme inhibitors.

Synthesis of Modified Peptides and Peptidomimetics

Peptides are crucial in many biological processes, but their therapeutic use can be limited by poor stability and bioavailability. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to overcome these limitations. nih.govwikipedia.org The incorporation of α-methylated amino acids, such as 2-methyl-norvaline derived from its ethyl ester, is a well-established strategy in the synthesis of modified peptides and peptidomimetics. enamine.netnih.gov

The α-methyl group provides several advantages:

Increased Proteolytic Stability: It sterically hinders the cleavage of the adjacent peptide bond by proteases. enamine.net

Conformational Constraint: The methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize a desired secondary structure, such as a β-turn or helix, that is important for biological activity. enamine.net

Enhanced Bioavailability: Increased lipophilicity from the methyl group can improve membrane permeability. researchgate.net

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides. peptide.comnih.gov α-Methylated amino acids, prepared from their corresponding esters, can be incorporated into peptide sequences using SPPS protocols. nih.gov For example, a combinatorial library of peptidomimetics containing various α-methylated amino acids was generated using the Ugi four-component condensation reaction. nih.gov This demonstrates the utility of these building blocks in creating diverse molecular structures for screening and drug discovery. The use of this compound allows for the introduction of an α-methylated norvaline residue at a specific position in a peptide chain, enabling the systematic study of structure-activity relationships.

Applications in Supramolecular Chemistry and Material Design (e.g., N-Ferrocenoyl Peptide Derivatives)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Peptides are attractive building blocks in this field due to their defined chirality and ability to form predictable secondary structures like helices. youtube.com The incorporation of organometallic moieties, such as ferrocene (B1249389), into peptides creates redox-active materials with potential applications in sensing, catalysis, and molecular electronics. nih.govrsc.org

N-Ferrocenoyl peptide derivatives are a class of such molecules where a ferrocene group is attached to the N-terminus of a peptide. unibo.it The synthesis of these conjugates can be achieved using standard peptide coupling chemistry. youtube.comacs.org Ferrocene can be incorporated into peptides either post-synthetically or by using a ferrocene-containing amino acid building block. nih.gov The resulting ferrocene-peptide conjugates can self-assemble into well-defined structures, such as helices, where the ferrocene units are precisely positioned. semanticscholar.org

These structures exhibit interesting electrochemical properties. The ferrocene moieties can be oxidized, and the ease of this oxidation can be influenced by the length and secondary structure of the peptide chain. semanticscholar.org This end-to-end electronic communication across the peptide backbone makes these molecules interesting for the development of molecular wires and switches. semanticscholar.org The use of chiral, helical peptides like those that can be formed with derivatives of this compound, can lead to the formation of complex, anisotropic nanospaces within larger self-assembled structures like metal-organic cages. youtube.com

Research into Volatile Production Mechanisms from Amino Acid Esters by Irradiation

The irradiation of food products is a method used for sterilization, but it can lead to the formation of off-odors due to the radiolytic degradation of components like proteins and amino acids. uwstout.eduresearchgate.net Research into the mechanisms of volatile production often uses model systems, such as amino acid esters, to understand these chemical changes. uwstout.edu

When amino acid esters are subjected to irradiation, such as with gamma rays or high-energy electrons, they can break down into smaller, volatile compounds. uwstout.edunih.gov The primary pathways for this degradation include the radiolysis of the amino acid side chains and Strecker degradation. uwstout.edu Radiolysis involves the direct cleavage of bonds by the high-energy radiation, while Strecker degradation is a reaction between an amino acid and a dicarbonyl compound (which can also be formed during irradiation) that leads to the formation of an aldehyde. uwstout.eduuwstout.edu

Studies on various amino acid esters have shown that irradiation leads to the formation of a range of volatile compounds, including aldehydes, hydrocarbons, and esters. uwstout.eduuwstout.edu For example, irradiation of aliphatic amino acid esters can produce aldehydes with one less carbon atom than the original amino acid. uwstout.edu The irradiation of materials containing paper and plastics, which can be found in mail, has been shown to produce compounds like acetaldehyde, propane, butane, and benzene. nih.gov Furthermore, in the presence of air, reactive nitrogen species can be formed that react with other compounds to produce nitro esters. nih.gov While specific studies on this compound are not detailed, the general mechanisms observed for other aliphatic amino acid esters suggest that it would likely degrade into a variety of smaller volatile aldehydes and hydrocarbons upon irradiation. uwstout.eduuwstout.edu

Q & A

What are the established synthesis protocols for Norvaline, 2-methyl-, ethyl ester, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of Norvaline-derived esters typically involves multi-step reactions, including esterification, alkylation, or condensation, depending on the starting materials. For example, analogous compounds like ethyl 2-methylpropanoate are synthesized via acid-catalyzed esterification of 2-methylpropanoic acid with ethanol under reflux, followed by purification using fractional distillation or column chromatography . Reaction conditions such as temperature, solvent polarity, and catalyst type (e.g., sulfuric acid vs. enzymatic catalysts) critically affect yield and purity. For instance, higher temperatures may accelerate esterification but risk side reactions like dehydration. Researchers should optimize parameters using design-of-experiment (DoE) frameworks and validate purity via GC-MS or HPLC .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Characterization requires a combination of techniques:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm ester linkage and methyl branching. Peaks near δ 4.1–4.3 ppm (quartet, –CH2–O–) and δ 1.2–1.3 ppm (triplet, –CH3) are indicative of ethyl esters .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion ([M+H]+) and fragmentation patterns, distinguishing isomers.
  • Infrared (IR) Spectroscopy : Strong carbonyl (C=O) stretches near 1740 cm⁻¹ and C–O ester vibrations at 1200–1100 cm⁻¹ .
  • Chromatography : GC-FID or HPLC with C18 columns for purity assessment, using retention times calibrated against standards .

How can researchers assess the inhibitory effects of this compound on sodium/calcium exchangers (NCX) in cardiac tissue models?

Advanced Research Question
To evaluate NCX inhibition:

In Vitro Models : Use isolated cardiomyocytes or HEK293 cells transfected with NCX1. Measure intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fura-2 AM) under controlled ionic conditions .

Dose-Response Curves : Apply compound concentrations (1 nM–100 µM) and quantify IC50 via nonlinear regression. Include positive controls (e.g., KB-R7943).

Electrophysiology : Patch-clamp assays to monitor Na⁺/Ca²⁺ exchange currents.

Data Validation : Replicate experiments across ≥3 biological replicates and validate with Western blotting for NCX expression .

What strategies resolve contradictions in reported bioactivity data of this compound across different studies?

Advanced Research Question
Contradictions often arise from methodological variability:

  • Reproducibility Checks : Adhere to NIH guidelines for preclinical research, including detailed reporting of cell lines, assay conditions, and statistical methods .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Variable Control : Standardize parameters like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Orthogonal Assays : Confirm bioactivity using complementary methods (e.g., fluorescence-based Ca²⁺ imaging and electrophysiology) .

What in vitro models are suitable for studying the metabolic stability of this compound in hepatic systems?

Advanced Research Question
Metabolic stability can be assessed using:

  • Liver Microsomes : Incubate the compound with human or rodent liver microsomes (HLM/RLM) and NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over time (t1/2 calculation) .
  • Hepatocyte Cultures : Primary hepatocytes or HepG2 cells to monitor phase I/II metabolism. Identify metabolites using UPLC-QTOF-MS.
  • CYP Enzyme Inhibition Assays : Screen for CYP450 isoform-specific interactions (e.g., CYP3A4, 2D6) using fluorogenic substrates .

How to design structure-activity relationship (SAR) studies comparing this compound with its structural analogs?

Advanced Research Question
SAR studies require:

Analog Synthesis : Modify functional groups (e.g., ester chain length, methyl substitution) while retaining the norvaline backbone.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like NCX .

Biological Assays : Test analogs in parallel using standardized assays (e.g., Ca²⁺ flux inhibition).

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .

Notes on Evidence Utilization

  • Synthesis protocols and NCX inhibition data are inferred from analogous compounds (e.g., 4-thiazolidinecarboxylic acid derivatives) .
  • Spectroscopic methods are generalized from ethyl ester characterization in metabolic studies .
  • Preclinical guidelines align with NIH standards for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.